2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene
Overview
Description
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is an organic semiconductor with outstanding properties in terms of molecular packing and its use in organic electronics . It has a CAS Number of 1398395-83-9 .
Molecular Structure Analysis
The molecule has an asymmetric shape which causes a double layer crystal structure at room temperature .Physical And Chemical Properties Analysis
The compound appears as a white to light yellow powder or crystal . It has a molecular weight of 458.73 . It has a melting point of 225 °C . The hole mobility is a minimum of 10.0 cm2/Vs (ODTS Si/SiO2 substrate) . The HOMO level is -5.7 eV .Scientific Research Applications
High-Performance Thin-Film Transistors
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene, also known as Ph-BTBT-C10, is primarily studied for its applications as an organic semiconductor. It exhibits promising properties for use in high-performance organic thin-film transistors. The molecule's unique structure leads to a bilayer-type crystal formation, composed of antiparallel polar monomolecular layers, which significantly contributes to its excellent semiconducting performance due to strong and isotropic intermolecular interactions (Minemawari et al., 2014).
Crystalline Disorder and Phase Transitions
The asymmetric shape of Ph-BTBT-C10 contributes to its unique molecular arrangements and phase behavior. Studies have shown that the crystalline thin films of this molecule exhibit distinctive molecular arrangements and disorder. Such configurations result from the molecule's unusual phase behavior and the integration of reversed (flipped) molecules within the crystalline phase. This molecular disorder significantly affects the material's semiconducting properties and can be influenced by factors such as cooling rates during sample preparation (Hofer et al., 2021). Moreover, the molecule's thin film growth via physical vapor deposition reveals transitions into new polymorphs at various film thicknesses, indicating phase transitions toward thermodynamically less stable phases (Hofer et al., 2021).
Structural Investigations and Recrystallization
The structural characteristics of Ph-BTBT-C10, especially in its n-type S,S,S',S'-tetraoxide derivative, have been extensively studied. Investigations have revealed that after specific film preparation techniques, such as spin coating and physical vapor deposition, the films initially exhibit a disordered structure. However, upon heating, these films undergo transitions to more ordered structures, leading to crystallization at certain temperatures. These transitions and the resultant crystal structures are crucial for the molecule's application in thin film transistors (Bodlos et al., 2020). Additionally, the controlled recrystallization from the melt of this n-type BTBT derivative leads to the formation of distinct crystal structures with nano-segregated layers, which are significant for the molecule's electron mobility characteristics (Bodlos et al., 2021).
Conformational Changes and Phase Transitions
The conformational changes of alkyl chains in Ph-BTBT-C10 films across phase transitions have been analyzed to understand the molecular dynamics better. Temperature-dependent measurements using infrared spectroscopy have revealed latent conformational disorder in the polycrystalline film and identified specific bands sensitive to phase transitions in liquid crystalline organic semiconductors. This knowledge is vital for tailoring the material's properties for specific electronic applications (Shioya et al., 2022).
properties
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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